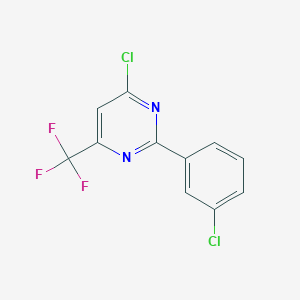

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine

描述

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by:

- A chlorine substituent at position 2.

- A 3-chlorophenyl group at position 2.

- A trifluoromethyl group at position 6.

Pyrimidines are central to medicinal chemistry due to their structural similarity to nucleic acid bases and their role in drug design. This compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atoms contribute to electronic effects and binding interactions .

属性

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2/c12-7-3-1-2-6(4-7)10-17-8(11(14,15)16)5-9(13)18-10/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOGVVLINREEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 3-chlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 4 serves as a reactive site for nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group. Common reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Amination | Benzylamine, K₂CO₃, DMF, 80°C, 12 hr | 2-(3-Chlorophenyl)-4-(benzylamino)-6-(trifluoromethyl)pyrimidine | Tertiary amines show higher yields (>75%). |

| Thiol Substitution | Thiophenol, NaH, THF, rt, 6 hr | 4-(Phenylthio)-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine | Steric hindrance reduces reactivity at position 2. |

Oxidation and Reduction Pathways

The trifluoromethyl group stabilizes intermediates during redox reactions, enabling selective transformations:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation (N-Oxide Formation) | H₂O₂, AcOH, 60°C, 8 hr | 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine 1-oxide | N-oxides exhibit enhanced solubility in polar solvents. |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 50 psi, 24 hr | 2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrimidine | Complete dehalogenation at position 4. |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to form biaryl systems:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C | 4-Phenyl-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine | Electron-deficient boronic acids improve coupling efficiency. |

Substituent Effects on Reactivity

Structure-activity relationship (SAR) studies highlight critical substituent influences:

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

The compound is primarily utilized as a building block in the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes, which play crucial roles in cell signaling pathways. Its structural features enhance its reactivity and selectivity towards specific biological targets. Notably, it has been linked to the synthesis of anticancer drugs like sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell carcinoma .

Biological Activity

Research indicates that 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine exhibits several biological activities, including:

- Anticancer Properties : Studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. For instance, it showed an IC50 value of approximately 29.1 µM against MDA-MB453 breast cancer cells, indicating moderate cytotoxicity .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential through in vitro COX-1/COX-2 inhibition assays and in vivo models .

Materials Science

Advanced Materials Development

In materials science, this compound is employed in the development of advanced materials such as polymers and coatings that require specific chemical properties. Its trifluoromethyl group enhances lipophilicity, making it suitable for applications in coatings that need to repel water or resist chemical degradation.

Biological Studies

Enzyme Activity Probes

this compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and protein interactions. Its ability to form covalent bonds with target molecules allows researchers to investigate the mechanisms of action of various enzymes and receptors.

Anticancer Activity

A detailed investigation into the anticancer activity of this compound revealed its mechanism of action involves the inhibition of specific kinases associated with cancer proliferation. For example, it was noted to inhibit CDK9-mediated transcription processes, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .

Biological Assays

In a series of biological assays evaluating antifungal and insecticidal properties, derivatives of this compound demonstrated varying degrees of efficacy. Some derivatives exhibited good antifungal activity against pathogens like Botrytis cinerea at concentrations as low as 50 μg/ml .

作用机制

The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

相似化合物的比较

Substituent Variations at Position 2

The substituent at position 2 significantly influences reactivity and biological activity:

Analysis :

- 3-Chlorophenyl (target): Enhances aromatic stacking and steric bulk, favoring interactions with hydrophobic enzyme pockets.

- Methylthio : Increases electron density at position 2, facilitating oxidative transformations (e.g., sulphone formation for further coupling) .

- Thioureido/Amino: Introduce hydrogen-bonding capability, critical for enzyme inhibition .

Substituent Variations at Position 4

Position 4 substituents modulate electronic properties and synthetic routes:

Analysis :

Substituent Variations at Position 6

The trifluoromethyl group at position 6 is a key determinant of physicochemical properties:

Analysis :

- Trifluoromethyl (target): Imparts strong electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing binding to hydrophobic targets.

Key Reaction Differences :

- Chlorine at position 4 allows nucleophilic displacement, whereas bromine (e.g., in 4-bromo analogs) offers faster reaction rates .

- Methylthio groups require oxidation to sulfones for subsequent coupling, adding synthetic steps compared to direct aryl substitution .

Data Tables

生物活性

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group, a trifluoromethyl group, and a chlorophenyl moiety. These substitutions contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H6Cl2F3N |

| Molecular Weight | 256.06 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression, particularly Src family kinases (SFKs) and Bcr-Abl, which are critical in certain leukemias .

- Apoptosis Induction : By binding to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), it inhibits its activity, leading to the accumulation of pro-apoptotic proteins in cancer cells.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays revealed low micromolar inhibitory concentrations against various cancer cell lines, including those characterized by overexpression of SFKs .

Antichlamydial Activity

The presence of the trifluoromethyl group has been linked to enhanced antichlamydial activity. Compounds with this substituent were shown to be more effective than their counterparts lacking it .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties, with preliminary results showing inhibition of COX enzymes, which are crucial mediators in inflammatory pathways .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by its structural modifications:

- Trifluoromethyl Group : This group enhances lipophilicity and biological membrane penetration, crucial for its activity against target enzymes and receptors .

- Chloro Substituents : The position and nature of chloro groups can significantly affect the compound's binding affinity and overall biological activity.

Case Studies

- Inhibition Studies : A study involving various derivatives highlighted that compounds with electron-withdrawing groups at specific positions exhibited enhanced inhibitory effects against kinases associated with tumor growth .

- Toxicity Assessments : Toxicity studies conducted on animal models indicated that this compound demonstrated a favorable safety profile at therapeutic doses, showing no acute toxicity up to 2000 mg/kg in mice .

常见问题

Q. What are the key considerations for synthesizing 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For example, chlorination of precursor pyrimidines using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C for 2 hours achieves selective chlorination (55% yield) . Optimization requires controlling reaction temperature and stoichiometry to avoid over-halogenation. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity. Safety protocols for chlorinated compounds (e.g., gloves, fume hoods, waste segregation) are critical .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood. Avoid skin contact due to potential toxicity .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to minimize moisture absorption .

- Waste : Segregate halogenated waste and dispose via certified hazardous waste facilities to comply with environmental regulations .

Q. What spectroscopic and chromatographic methods are recommended for characterization?

- Methodological Answer :

- NMR : Use and NMR to confirm trifluoromethyl and aromatic proton environments. Compare shifts with similar pyrimidines (e.g., δ ≈ –60 ppm for CF) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 293.0771 (CHClFN) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

II. Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. For example, torsion angles (e.g., C21–C22–C23–C24 = 63.0°) and bond lengths (C6–C7 = 1.543 Å) help confirm substituent orientation . Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R < 0.055 ensures accuracy . Use Olex2 or Mercury for visualization and validation .

Q. What strategies optimize structure-activity relationships (SAR) for trifluoromethylpyrimidine derivatives?

- Methodological Answer :

- Derivative Synthesis : Replace chlorine with bromine, iodine, or thienyl groups (e.g., CHBrClFN, m/z 337.5281) to study electronic effects .

- Bioassays : Test inhibition of kinases or receptors (e.g., WRN helicase) using covalent binding assays with sulfonamide/sulfonyl substituents .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict reactivity and docking studies (AutoDock Vina) for target binding affinity .

Q. How can researchers address contradictions in crystallographic or spectroscopic data?

- Methodological Answer :

- Data Validation : Cross-check SHELX refinement metrics (e.g., R factor, wR factor) with PLATON/ADDSYM to detect twinning or disorder .

- Multi-Technique Correlation : Combine SC-XRD with solid-state NMR to resolve discrepancies in molecular packing vs. solution-state structures .

- Error Analysis : Statistically assess outliers in bond angles/lengths (e.g., C–C bonds should average 1.54 Å; deviations >0.02 Å suggest refinement errors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。